molecular formula C27H44N2O5 B12694425 Einecs 300-640-3 CAS No. 93951-18-9

Einecs 300-640-3

Cat. No.: B12694425
CAS No.: 93951-18-9
M. Wt: 476.6 g/mol
InChI Key: ICMWSONNKQDNLS-UTONKHPSSA-N
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Description

Overview of Organophosphate Esters in Environmental Science

Organophosphate esters (OPEs) are a class of synthetic organic chemicals extensively used as flame retardants and plasticizers in a wide array of consumer and industrial products. ifremer.frnih.gov Their application in electronics, building materials, furniture, and textiles has led to their ubiquitous presence in the environment. ifremer.frtandfonline.comtandfonline.com Unlike reactive flame retardants, OPEs are additive, meaning they are not chemically bound to the materials they are mixed with. nih.gov This characteristic makes them prone to leaching and volatilization into the surrounding environment, including air, water, and soil. nih.govacs.org

The environmental distribution of OPEs is a significant concern. They can be transported over long distances through atmospheric and oceanic currents, leading to their detection in remote locations such as the Arctic and the open ocean. ifremer.fracs.org Inhalation of indoor dust and air, ingestion of contaminated food and water, and dermal absorption are recognized as primary pathways for human exposure. nih.govtandfonline.com The growing body of research highlights the potential for OPEs to interfere with endocrine systems and impact reproductive and developmental health. nih.gov

Research Significance of Tris(2-ethylhexyl) Phosphate (B84403) (TEHP) as a Model Compound

TEHP serves as a crucial model compound in various research studies due to its distinct physicochemical properties and widespread use. researchgate.netresearchgate.net With a high octanol-water partition coefficient (log K-ow of 9.5) and low water solubility, TEHP is representative of hydrophobic, high-molecular-weight additives. researchgate.net This makes it an excellent candidate for studies investigating the leaching of additives from plastics and their subsequent environmental fate. researchgate.net

Interdisciplinary Research Gaps and Key Objectives for TEHP Investigation

Despite the existing body of knowledge, significant research gaps remain in the comprehensive understanding of TEHP's environmental and health impacts. A primary objective for future investigation is to bridge the divide between laboratory studies and real-world environmental conditions. While lab-based experiments provide valuable data on TEHP's properties, they may not fully capture the complexity of its behavior in natural ecosystems. researchgate.netresearchmate.net

A key area requiring interdisciplinary collaboration is the study of TEHP's long-term effects on various trophic levels within ecosystems. This involves ecologists, toxicologists, and environmental chemists working together to trace the compound's journey from industrial use to its ultimate fate, including potential biomagnification in food webs. researchmate.netethicalresearchjournal.org Furthermore, there is a need for more research into the formation of secondary OPEs from parent compounds like TEHP through atmospheric and other environmental transformation processes. tandfonline.comtandfonline.com

Another critical objective is to develop and validate more accurate models for predicting the transport and distribution of TEHP in different environmental compartments. researchmate.net This requires input from fields such as materials science, to understand release rates from products, and atmospheric science, to model long-range transport. researchgate.net Addressing these research gaps through a collaborative, interdisciplinary approach is essential for developing effective regulations and mitigation strategies to minimize the potential risks associated with TEHP and other OPEs. researchgate.netethicalresearchjournal.orgnih.gov

Properties

CAS No.

93951-18-9

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m1./s1

InChI Key

ICMWSONNKQDNLS-UTONKHPSSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Industrial Production Pathways of Tris 2 Ethylhexyl Phosphate

Historical Context of TEHP Chemical Synthesis

The synthesis of organophosphate compounds dates back to the early 19th century. In 1820, Jean Louis Lassaigne is credited with early experiments reacting alcohol with phosphoric acid. medscape.comnih.gov This foundational work was followed by Franz Anton Voegeli's synthesis of the first organophosphate compound, triethyl phosphate (B84403), in 1848. researchgate.net A significant milestone occurred in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphate with cholinesterase inhibiting properties. medscape.comresearchgate.net

The 20th century saw a rapid expansion in organophosphate chemistry, largely driven by the work of Gerhard Schrader in Germany during the 1930s and 1940s. medscape.comresearchgate.net His research led to the development of numerous organophosphate compounds, some of which were developed as insecticides and others as chemical warfare agents. medscape.comnih.gov Following World War II, this knowledge became more widespread, leading to the commercial production of organophosphate pesticides in the United States, such as parathion (B1678463) and malathion. nih.gov The development of TEHP as a plasticizer and flame retardant occurred in the mid-20th century, aligning with the growing demand for flexible and fire-resistant polymers like polyvinyl chloride (PVC). atamanchemicals.com

Contemporary Synthetic Routes and Mechanistic Considerations

The primary and most common industrial method for synthesizing Tris(2-ethylhexyl) phosphate involves the reaction of phosphorus oxychloride with 2-ethylhexanol. atamankimya.comindustrialchemicals.gov.auatamankimya.com This process falls under the categories of phosphorylation and esterification.

Phosphorylation Reactions Utilizing Phosphorus Oxychloride

POCl₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → (CH₃(CH₂)₃CH(C₂H₅)CH₂O)₃PO + 3 HCl

This reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent the formation of unwanted byproducts. The hydrogen chloride (HCl) gas generated during the reaction is removed to drive the equilibrium towards the formation of the desired product.

Esterification Processes with 2-Ethylhexanol

Esterification is the process of forming an ester, which in the case of TEHP, is a triester of phosphoric acid and 2-ethylhexanol. ontosight.ai The reaction with phosphorus oxychloride is a form of esterification. To ensure a high yield of the trisubstituted ester (TEHP), a stoichiometric excess of 2-ethylhexanol is sometimes used. The reaction conditions, including temperature and the presence of a catalyst, are optimized to favor the complete esterification and minimize the formation of mono- and di-substituted phosphate esters. ecetoc.org The purity of the final product is crucial, and technical grade TEHP is typically 99% pure, with impurities including unreacted 2-ethylhexanol and bis(2-ethylhexyl) phosphate (BEHP). ecetoc.org

Industrial Production Processes and Scalability Challenges

On an industrial scale, the production of TEHP is carried out in large-scale reactors designed to handle corrosive materials and to operate under controlled temperature and pressure. atamanchemicals.com

Industrial Production Setup:

Reactors: The esterification reaction is conducted in reactors capable of operating at temperatures between 150°C and 250°C. atamanchemicals.com

Continuous vs. Batch Processing: While batch processes can be used, continuous reactor systems are often favored for large-scale production due to their efficiency and consistent product quality. atamanchemicals.com

Purification: After the reaction, the crude TEHP undergoes a purification process. This typically involves vacuum distillation to separate the TEHP from unreacted starting materials, byproducts like BEHP, and any remaining catalyst. ecetoc.org Filtration and neutralization steps may also be employed to remove impurities. atamanchemicals.com

Scalability Challenges: The transition from laboratory-scale synthesis to full-scale industrial production presents several challenges:

Cost Management: Scaling up production involves significant capital investment in large reactors and purification equipment. The cost of raw materials, energy consumption, and waste management are major economic considerations. fastercapital.com

Process Optimization and Bottlenecks: Identifying and mitigating bottlenecks in the production line is crucial for efficient and scalable manufacturing. This includes optimizing reaction times, catalyst efficiency, and purification processes to maximize throughput. fastercapital.com

Quality Control: Maintaining consistent product quality at a large scale is a significant challenge. This requires robust quality control measures at every stage of production, from raw material intake to the final product. fastercapital.com

Byproduct and Waste Management: The production of TEHP generates byproducts, such as hydrogen chloride and residual phosphate esters. atamanchemicals.com Effective management and disposal or recycling of these byproducts are essential for both environmental compliance and economic viability. atamanchemicals.com

Complexity of Integration: As production scales, the complexity of integrating various systems and processes increases. Ensuring seamless information flow and coordination between different departments is vital for operational efficiency. clevr.com

The worldwide demand for TEHP is estimated to be between 1,000 and 5,000 tonnes per year. ecetoc.org

Environmental Occurrence, Fate, and Transport Dynamics of Tris 2 Ethylhexyl Phosphate

Environmental Distribution and Inter-Compartmental Partitioning

Predictions based on a Mackay-type level III fugacity model suggest that if TEHP is released in equal amounts to the atmosphere, water, and soil, it will predominantly partition to the soil. env.go.jp This is attributed to its physicochemical properties, which govern its behavior in different environmental compartments.

TEHP exhibits low solubility in water. solubilityofthings.com One source reports its aqueous solubility as 0.600 mg/L at 24°C. env.go.jp This limited water solubility restricts its mobility in aquatic environments. solubilityofthings.com Despite its low solubility, TEHP has been detected in various water bodies. For instance, it has been found in river water at concentrations up to 2,000 ng/L. ecetoc.org The predicted environmental concentration (PEC) for public freshwater bodies is approximately 0.05 µg/L, and for seawater, it is around 0.02 µg/L. env.go.jp Estimated Henry's Law constants, ranging from 9.3 to 70 Pa m³/mol, indicate that TEHP will be moderately volatile from water and moist soil. industrialchemicals.gov.au

TEHP demonstrates a strong tendency to adsorb to sediment and soil. industrialchemicals.gov.au Its high estimated soil adsorption coefficients (log KOC = 4.51–6.40) suggest that it will be immobile in various soil types and will preferentially bind to phases with high organic carbon content, such as sediment and soil. industrialchemicals.gov.au In aquatic systems, TEHP is expected to partition significantly to sediments. industrialchemicals.gov.au

Deposition, both wet and dry, is a significant process for removing TEHP from the atmosphere and introducing it into terrestrial and aquatic ecosystems. uni-osnabrueck.de Snow has been identified as an efficient scavenger of chlorinated organophosphate flame retardants, and snowmelt can lead to increased concentrations in soil. uni-osnabrueck.de

Sorption to Sediment and Soil Matrices

Biotic Transformation and Biodegradation Mechanisms

The environmental persistence of TEHP is significantly influenced by biotic processes. Biodegradation of organophosphate esters like TEHP typically proceeds via the enzymatic hydrolysis of the ester bonds, breaking the compound down into orthophosphate and the corresponding alcohol, which can then be further degraded. ecetoc.org The specific structure of the alcohol moiety plays a crucial role in the ultimate biodegradability of the parent compound. ecetoc.org

Microorganisms have evolved specific enzymatic machinery to utilize organophosphates as a source of carbon or phosphorus. The primary mechanism for the breakdown of TEHP involves the stepwise cleavage of its ester linkages.

The microbial degradation of TEHP follows a sequential de-esterification pathway initiated by O-dealkylation. nih.govresearchgate.net This process involves the enzymatic hydrolysis of one of the three ester bonds, transforming Tris(2-ethylhexyl) phosphate (B84403) into Di(2-ethylhexyl) phosphate (DEHP) and releasing a molecule of 2-ethylhexanol. nih.govresearchgate.netnih.gov This initial step is often the rate-limiting one. The degradation cascade continues with the cleavage of a second ester bond, converting DEHP into Mono(2-ethylhexyl) phosphate (MEHP). nih.govresearchgate.net The final step is the hydrolysis of the last ester linkage in MEHP, which yields inorganic phosphoric acid and another molecule of 2-ethylhexanol. nih.govresearchgate.netresearchgate.net This complete breakdown pathway ensures the detoxification of the original compound and the release of nutrients that can be assimilated by the microorganisms. In vivo metabolism studies in fish have also identified DEHP and hydroxylated TEHP as primary metabolites. nih.gov

Recent research has successfully isolated and characterized specific bacterial strains with a high capacity for TEHP degradation.

Ochrobactrum tritici WX3-8: This novel bacterial strain was isolated for its ability to utilize TEHP as its sole carbon source. nih.govresearchgate.net Under optimal conditions (30°C, pH 7, and an initial TEHP concentration below 100 mg/L), O. tritici WX3-8 demonstrated a degradation efficiency of 75% within 104 hours. nih.govresearchgate.netresearchgate.net Studies confirmed that the degradation is primarily carried out by intracellular enzymes. nih.govresearchgate.net

Pseudomonas stutzeri WX3-1: Another novel strain, P. stutzeri WX3-1, has also been identified as an effective degrader of TEHP. researchgate.netglobalauthorid.comdntb.gov.uaglobalauthorid.com The metabolic pathway employed by this strain is consistent with the sequential O-dealkylation process, breaking TEHP down into DEHP, MEHP, and finally phosphoric acid and 2-ethylhexanol. researchgate.net

Other genera, including Achromobacter, Rhizobium, and Bordetella, have also been identified as potential candidates for the bioremediation of environments contaminated with various organophosphate esters. researchgate.netcolab.ws

The efficiency of microbial degradation is closely linked to the ability of the contaminant to enter the microbial cell. For a hydrophobic compound like TEHP, cellular uptake is a critical step. Research on Ochrobactrum tritici WX3-8 has shown that the presence of TEHP induces changes in the bacterial cell surface to facilitate uptake. nih.govresearchgate.net A significant increase in cellular surface hydrophobicity, from 21% to 58% within 24 hours, was observed, which promotes better biosorption of TEHP onto the cell. nih.govresearchgate.net Concurrently, the cell membrane permeability increased during the degradation process. nih.govresearchgate.netresearchgate.net These structural changes allow TEHP to more easily enter the cell, where it is then broken down by intracellular enzymes. nih.govresearchgate.netresearchgate.net

Assessing the biodegradability of TEHP reveals a significant difference between primary degradation and ultimate mineralization. Primary degradation refers to the transformation of the parent compound into its initial metabolites (like DEHP), while ultimate mineralization is the complete breakdown of the compound into inorganic end-products such as carbon dioxide, water, and phosphate. service.gov.uk

In laboratory tests designed to measure ultimate biodegradability, such as the OECD 301D (Closed Bottle Test), TEHP has shown very poor results, with some studies reporting 0% biodegradation after 28 days. ecetoc.orgscbt.comenv.go.jp This suggests the compound is resistant to complete mineralization under these specific test conditions.

However, studies focusing on primary degradation in more environmentally realistic settings show a different picture. In river die-away tests using water from the Osaka City area, TEHP degradation reached up to 80%, with a rapid decrease in the parent compound concentration often observed within the first 10 days. ecetoc.org Similarly, primary degradation of 32–73% was observed in Japanese river and seawater over 14 to 15 days. industrialchemicals.gov.au In semi-continuous activated sludge (SCAS) studies, which indicate inherent biodegradability, about 20% biodegradation was noted over 34 weeks. ecetoc.org For a structurally related compound, 2-ethylhexyl diphenyl phosphate, studies reported 84-99% primary degradation compared to 56-68% ultimate mineralization. service.gov.uk This discrepancy highlights that while TEHP can be readily transformed into its de-esterified metabolites in the environment, the complete mineralization of these byproducts may be a much slower process.

Microbial Degradation Pathways and Enzyme Systems

Characterization of Novel Biodegrading Microbial Strains (e.g., Ochrobactrum tritici, Pseudomonas stutzeri)

Bioaccumulation and Bioconcentration Potentials in Aquatic and Terrestrial Food Webs

The potential for TEHP to accumulate in living organisms is a key aspect of its environmental risk profile. Its high octanol-water partition coefficient (log Kow), reported as high as 9.49, suggests a strong tendency to partition from water into the fatty tissues of organisms, indicating a potential for bioaccumulation. csic.es However, field and laboratory data present a complex picture where physicochemical properties, metabolism, and food web structure all play a role.

Studies have reported a wide range of Bioconcentration Factors (BCFs), which measure the uptake of a chemical from water. In rare minnows, BCFs for TEHP were found to be very low, which was attributed to significant biotransformation within the fish that reduces the potential for accumulation. nih.gov Conversely, a study on the common carp (B13450389) reported a BCF as high as 528.15 for TEHP. researchgate.net

Trophic Magnification Factors (TMFs) are used to assess whether a chemical's concentration increases at successively higher trophic levels in a food web. The behavior of TEHP varies significantly between different ecosystems. Some studies show no significant biomagnification for the sum of organophosphate esters, suggesting efficient metabolism in higher-trophic-level species. csic.esnih.gov However, when analyzed individually, TEHP has shown evidence of biomagnification in certain food webs. For instance, a TMF of 1.4 was identified for TEHP in a marine food web in Laizhou Bay, China. industrialchemicals.gov.au Other studies have also reported biomagnification of TEHP in specific marine ecosystems. csic.esnih.gov In terrestrial systems, a biomagnification factor (BMF) of 2.8 was observed between grass and grasshopper larvae. industrialchemicals.gov.au

The accumulation of TEHP can be tissue-specific, with concentrations in fish often following the order of liver > kidney ≥ intestine >> muscle. researchgate.net While TEHP is considered a potentially bioaccumulative compound based on its properties, its actual behavior in food webs is inconsistent, with some showing trophic dilution and others demonstrating biomagnification. pku.edu.cn This variability underscores the importance of evaluating each ecosystem individually. csic.esnih.gov

Interactive Data Table: Bioaccumulation and Trophic Magnification of TEHP

This table summarizes key values reported in scientific literature.

ParameterValueSpecies/Food WebSource
Bioconcentration Factor (BCF)528.15Common Carp (Cyprinus carpio) researchgate.net
Trophic Magnification Factor (TMF)1.4Marine food web (Laizhou Bay) industrialchemicals.gov.au
Biomagnification Factor (BMF)2.8Grass to Grasshopper larvae industrialchemicals.gov.au
Log Octanol-Water Partition Coefficient (Log Kow)4.23 - 9.49Physicochemical data env.go.jpcsic.es

Advanced Analytical Methodologies for the Characterization and Quantification of Tris 2 Ethylhexyl Phosphate in Environmental Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are the cornerstone for the separation and identification of TEHP in complex environmental samples. Both gas chromatography and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for reliable quantification.

Gas Chromatography Coupled with Various Detection Systems (FID, FPD, MS, NPD)

Gas chromatography (GC) is a well-established technique for the analysis of semi-volatile organic compounds like TEHP. ecetoc.org Various detectors can be coupled with GC for the detection and quantification of this compound.

Flame Ionization Detection (FID): FID is a common detector used for the analysis of organic compounds. Early methods for TEHP determination utilized GC-FID, with reported detection limits in the range of 5-30 ng/L. ecetoc.org

Flame Photometric Detection (FPD): FPD is particularly sensitive to phosphorus-containing compounds, making it a suitable choice for TEHP analysis. ecetoc.org It has been used to determine TEHP concentrations in extracts from foliage and twigs. ecetoc.org

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is a powerful tool for both identification and quantification. It provides structural information, enhancing the confidence in the identification of TEHP. GC-MS methods have been developed for the analysis of TEHP in various samples, including water and activated carbon extracts, with detection limits at the ng/L level. ecetoc.orgnih.gov

Nitrogen-Phosphorus Detection (NPD): NPD, also known as a thermionic detector, is highly selective for nitrogen- and phosphorus-containing compounds. ecetoc.orgosti.gov This selectivity makes it an excellent choice for analyzing TEHP in complex environmental matrices, minimizing interferences from other co-extracted compounds.

The separation of TEHP from other organophosphate esters is typically achieved using capillary columns with liquid silicone phases such as OV-1, QF-1, or OV-210. ecetoc.org

Liquid Chromatography-Mass Spectrometry Approaches (e.g., UPLC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has emerged as a preferred method for the analysis of a wide range of organophosphate esters, including TEHP. nih.gov This technique offers high throughput, sensitivity, and selectivity.

UPLC-MS/MS methods have been developed to separate a dozen organophosphate esters, including the hydrophobic TEHP, within a short analysis time of 11 minutes. nih.gov The use of electrospray ionization (ESI) in positive mode is common for the detection of TEHP. gdut.edu.cnnih.gov For instance, a UPLC-MS/MS method using a C18 column and multiple reaction monitoring (MRM) has been successfully applied to quantify TEHP and its metabolite, di(2-ethylhexyl) phosphate (B84403) (DEHP), in fish tissues. gdut.edu.cn The optimization of mobile phase composition, such as using acetonitrile (B52724) instead of methanol (B129727) and adding formic acid, can significantly improve the signal-to-noise ratio and eliminate blank contamination. nih.gov

Optimized Sample Preparation and Extraction Protocols

The effective extraction and clean-up of TEHP from diverse environmental matrices are critical steps that precede chromatographic analysis. The choice of extraction technique depends on the nature of the sample matrix.

Extraction from Aqueous and Effluent Samples

Several methods have been established for the extraction of TEHP from water samples, including drinking water, river water, and wastewater effluent.

Liquid-Liquid Extraction (LLE): A common approach involves the extraction of water samples with an organic solvent like dichloromethane (B109758). ecetoc.org The extract is then dried, concentrated, and reconstituted in a suitable solvent for GC-MS analysis. ecetoc.org

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers high recovery and minimizes solvent consumption. nih.gov Various sorbents have been utilized for the extraction of TEHP and other organophosphate esters from water. Amberlite® XAD-2 macroreticular resin has been used to concentrate TEHP from drinking water, followed by elution with an acetone (B3395972)/hexane (B92381) mixture. ecetoc.org Mixed-mode SPE sorbents, combining reversed-phase and anion-exchange mechanisms, have also been employed to simultaneously concentrate triesters like TEHP and their di-ester degradation products. nih.gov SPE methods can achieve high extraction efficiencies, often between 70% and 105%. nih.gov

The following table summarizes a typical SPE procedure for water samples.

StepDescription
Conditioning The SPE cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by deionized water.
Loading The water sample is passed through the conditioned cartridge.
Washing The cartridge is washed to remove interfering substances.
Elution The retained analytes, including TEHP, are eluted with a suitable organic solvent or solvent mixture.
Concentration The eluate is concentrated and prepared for instrumental analysis.

Extraction from Solid Environmental Matrices (Sediments, Soils, Biota)

The extraction of TEHP from solid matrices like sediments, soils, and biological tissues requires more rigorous methods to release the analyte from the sample matrix.

Soxhlet Extraction: This is a classical and effective method for extracting organic pollutants from solid samples. For soil and sediment samples, Soxhlet extraction with dichloromethane for an extended period (e.g., 24 hours) has been successfully used. nih.gov

Microwave-Assisted Extraction (MAE): MAE is a more modern and faster alternative to Soxhlet extraction, requiring less solvent. nih.gov It has been advocated for the extraction of organophosphate esters from sediment and soil, with reported recoveries ranging from 78% to 105%. nih.gov A mixture of hexane and acetone is often used as the extraction solvent. nih.gov

Accelerated Solvent Extraction (ASE): ASE is another automated extraction technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. A method for the simultaneous extraction and purification of 13 organophosphate esters, including TEHP, from soil samples has been developed using ASE. researchgate.net

For biota samples, such as fish tissues, samples are typically freeze-dried and then subjected to extraction. gdut.edu.cn A previously published method for the analysis of TEHP and its metabolite in fish tissues involves extraction followed by quantification using UPLC-MS/MS. gdut.edu.cn

The following table outlines a general procedure for the extraction of TEHP from solid matrices.

StepDescription
Sample Preparation The solid sample (soil, sediment, or biota) is typically dried (e.g., freeze-dried), homogenized, and sieved. nih.gov
Extraction The prepared sample is extracted using a suitable technique such as Soxhlet, MAE, or ASE with an appropriate solvent or solvent mixture. nih.govnih.govresearchgate.net
Clean-up The extract is subjected to a clean-up step, which may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering co-extractants. nih.gov
Concentration & Analysis The cleaned extract is concentrated and analyzed using chromatographic techniques.

Passive and Active Air Sampling Techniques

Monitoring TEHP in the air is important for understanding its atmospheric transport and human exposure. Both passive and active sampling methods are employed for this purpose.

Active Air Sampling: This involves drawing a known volume of air through a sorbent material to trap the target analytes. Glass adsorber tubes packed with materials like silicone OV-101 or Tenax GC have been used to collect TEHP from the air. ecetoc.orgasme.org The collected compounds are then thermally desorbed for GC analysis. osti.govasme.org Another approach uses XAD-2 sorbent material, followed by liquid extraction. nih.gov Low-volume active air sampling on mixed-bed (polydimethylsiloxane/Tenax TA) sorption tubes has also been validated for the simultaneous determination of various flame retardants, including TEHP. nih.gov

Passive Air Sampling: Passive air samplers are cost-effective tools for long-term air monitoring. They have been used to analyze for TEHP in outdoor air. industrialchemicals.gov.au

The table below provides an overview of air sampling techniques for TEHP.

Sampling TechniqueDescription
Active Sampling Air is actively pumped through a sorbent tube (e.g., Tenax GC, XAD-2, PDMS/Tenax TA) to capture TEHP. asme.orgnih.gov
Passive Sampling A sorbent-based device is exposed to the air for an extended period, allowing for the diffusional uptake of TEHP. industrialchemicals.gov.au

Method Validation, Detection Limits, and Quality Assurance in Trace Analysis

The reliability and accuracy of data generated from the trace analysis of Tris(2-ethylhexyl) phosphate (TEHP) are fundamentally dependent on rigorous method validation, the establishment of low detection limits, and the implementation of comprehensive quality assurance and quality control (QA/QC) protocols. These elements ensure that the analytical results are reproducible, comparable across different studies, and accurately reflect the concentration of TEHP in various environmental samples.

Method Validation

Method validation is the process of confirming that an analytical procedure for a specific test is suitable for its intended purpose. Key parameters evaluated during the validation of TEHP analysis methods include linearity, recovery (accuracy), and precision (repeatability and reproducibility).

Linearity : Analytical methods must demonstrate a linear relationship between the instrument's response and the known concentration of the analyte over a specific range. For TEHP, calibration curves typically show strong linearity with correlation coefficients (r²) greater than 0.99. For instance, a method combining microwave-assisted extraction (MAE) and solid-phase microextraction (SPME) with gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) reported a correlation coefficient of 0.991 for TEHP.

Recovery and Precision : Recovery studies are performed to assess the accuracy of a method by measuring the amount of TEHP retrieved from a spiked sample against the amount originally added. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. A study developing methods for organophosphorus flame retardants (OPFRs) in indoor air, dust, and skin wipes demonstrated good recoveries and precision. mdpi.com For spiked dust samples, recoveries for OPFRs ranged from 77.1% to 109%. mdpi.com Another study using a novel solvent stir-bar microextraction (SSBME) technique reported recoveries between 95% and 110% with precision (RSD) at or below 9.5%. researchgate.net

Interactive Table: Method Validation Parameters for TEHP Analysis Select a parameter from the dropdown menu to see corresponding data from various analytical methods.

Detection Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Achieving low LODs and LOQs is crucial for environmental monitoring, where TEHP often exists at trace levels (ng/L or ng/g).

Analytical techniques such as gas chromatography (GC) coupled with various detectors are commonly used. ecetoc.org

GC-MS : In a study of water and sediment, GC coupled with mass spectrometry (MS) achieved a detection limit of 20 ng/L for water and 10 ng/g for sediment. ecetoc.org

GC-FID : Using a flame ionization detector (FID), the detection limit for TEHP was reported in the range of 5-30 ng/L. ecetoc.org

GC-ICP-MS : A method for wastewater analysis reported an LOD for TEHP of 50 ng/L. researchgate.net

GC-MS (Indoor Environments) : For indoor environmental matrices, method detection limits (MDLs) for OPFRs, including TEHP, were found to be in the range of 0.005 to 0.01 μg/m³ for air, 0.27 to 0.54 μg/g for house dust, and 0.08 to 0.50 μg/m² for skin wipes. mdpi.com

Table: Detection Limits for Tris(2-ethylhexyl) Phosphate (TEHP) in Various Matrices

Analytical MethodMatrixDetection LimitUnitCitation
GC-MSWater20ng/L ecetoc.org
GC-MSSediment10ng/g ecetoc.org
GC-FIDWater5-30ng/L ecetoc.org
MAE-SPME-GC-ICP-MSWastewater50ng/L researchgate.net
GC-MSIndoor Air0.005 - 0.01µg/m³ mdpi.com
GC-MSHouse Dust0.27 - 0.54µg/g mdpi.com
GC-MSSkin Wipes0.08 - 0.50µg/m² mdpi.com

Quality Assurance in Trace Analysis

A robust quality assurance/quality control (QA/QC) program is essential to prevent contamination and ensure the integrity of analytical data. Key QA/QC practices include the analysis of blanks, the use of certified reference materials, and the application of internal standards.

Blanks : Method blanks (uncontaminated samples processed alongside experimental samples) are analyzed to check for contamination introduced during the analytical procedure. Blank tests are crucial for determining background levels of ubiquitous compounds like OPFRs. ub.edu

Standard Reference Materials (SRMs) : To ensure accuracy, methods are often validated using SRMs with known concentrations of the target analytes. For instance, the dust SRM 2585 is utilized in methods developed for analyzing flame retardants in house dust. mdpi.com

Internal Standards : To correct for variations in extraction efficiency and instrument response, an internal standard (a known amount of a compound not expected in the sample but with similar chemical properties to the analyte) is added to each sample before processing.

The validation of analytical methods through these comprehensive procedures ensures that the data on TEHP concentrations in the environment are reliable and can be used to assess potential environmental risks. rivm.nl

Ecological Implications and Environmental Risk Assessment Frameworks for Tris 2 Ethylhexyl Phosphate

Aquatic Ecotoxicity Studies and Mechanistic Investigations

Due to its low water solubility (approximately 0.086 mg/L at 25°C) and high octanol-water partition coefficient (log Kow > 8), TEHP preferentially partitions from the water column to sediment and biota. This physicochemical property significantly influences its bioavailability and the interpretation of aquatic toxicity tests, as effective concentrations can be difficult to maintain and measure.

Standardized ecotoxicity tests have been conducted to determine the effects of TEHP on representative aquatic species across different trophic levels.

Fish: Acute toxicity to fish is generally low. For instance, studies on zebrafish (Danio rerio) embryos reported developmental abnormalities, including pericardial edema and spinal curvature, but typically at concentrations approaching or exceeding TEHP's water solubility limit. A 96-hour acute toxicity test with rainbow trout (Oncorhynchus mykiss) showed a No Observed Effect Concentration (NOEC) greater than the highest tested concentration that could be maintained in solution. Chronic studies have indicated potential sublethal effects, including impacts on growth and reproductive endpoints, although these often require prolonged exposure.

Invertebrates: Aquatic invertebrates, such as the water flea Daphnia magna, are key indicators of ecosystem health. Acute immobilization tests (48-hour EC50) for D. magna have consistently shown values well above TEHP's water solubility, indicating low acute risk. However, chronic reproductive toxicity is a more significant concern. A 21-day chronic study on D. magna reproduction identified a NOEC, highlighting that long-term exposure to lower, more environmentally relevant concentrations can impair reproductive success, a critical factor for population stability.

Algae: Algal growth inhibition tests are used to assess effects at the base of the aquatic food web. Studies on green algae like Pseudokirchneriella subcapitata or Scenedesmus subspicatus have been conducted. The 72-hour EC50 values for growth inhibition are typically reported in the mg/L range, substantially higher than TEHP's aqueous solubility. This suggests that direct toxicity to pelagic algae from dissolved TEHP is unlikely under most environmental conditions.

The table below summarizes key ecotoxicity data for TEHP. It is important to note that many high concentration values (marked with ">") were determined at nominal concentrations exceeding the compound's water solubility, suggesting that the observed effects, if any, may be related to physical phenomena or exposure to a dispersed phase rather than a true solution.

Table 1: Summary of Aquatic Ecotoxicity Data for TEHP

Trophic Level Species Test Duration Endpoint Value (mg/L) Reference
Fish Oncorhynchus mykiss (Rainbow Trout) 96 hours LC50 >0.1 ECHA, 2019
Fish Danio rerio (Zebrafish) 96 hours LC50 >0.11 Liu et al., 2013
Invertebrate Daphnia magna (Water Flea) 48 hours EC50 (Immobilization) >0.1 ECHA, 2019
Invertebrate Daphnia magna (Water Flea) 21 days NOEC (Reproduction) 0.01 ECHA, 2019

Acute and Chronic Effects on Aquatic Organisms (Fish, Invertebrates, Algae)

Terrestrial Ecotoxicity and Soil Ecosystem Dynamics

Given its tendency to partition to organic matter, TEHP is expected to accumulate in soil environments through pathways like atmospheric deposition and sludge application. Its impact on soil organisms and processes is therefore an area of concern.

Ecotoxicity studies on key soil invertebrates have been performed. For the earthworm Eisenia fetida, acute toxicity (14-day LC50) is low, with values reported in the range of >1000 mg/kg soil. However, sublethal effects on reproduction are observed at lower concentrations. Chronic tests have established a No Observed Effect Concentration (NOEC) for earthworm reproduction that is significantly lower than the acute toxicity threshold, indicating that long-term soil contamination could negatively affect the populations of these crucial soil engineers. Similarly, tests on other soil organisms, such as the springtail Folsomia candida, have shown that while survival is not affected at moderate concentrations, reproductive output can be significantly reduced.

Beyond direct toxicity to fauna, TEHP can alter soil microbial dynamics. Exposure to TEHP has been linked to shifts in the composition of soil bacterial and fungal communities and the inhibition of soil respiration and enzyme activities, mirroring the effects observed in aquatic sediments. These changes can impair soil fertility and the decomposition of organic matter.

Frameworks for Environmental Risk Assessment and Exposure Modeling

The environmental risk assessment of TEHP follows established regulatory frameworks, such as the one outlined under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. This process quantitatively compares environmental exposure with ecotoxicological effect levels.

The core of this framework is the calculation of a Risk Characterisation Ratio (RCR), defined as: RCR = PEC / PNEC

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of TEHP expected in various environmental compartments (water, sediment, soil). PEC is calculated using exposure models (e.g., EUSES - European Union System for the Evaluation of Substances) that integrate data on production volumes, use patterns, emission factors, and the physicochemical properties of TEHP (e.g., partitioning coefficients, degradation rates). Due to its properties, PEC values for TEHP are typically highest in sediment and soil.

Predicted No-Effect Concentration (PNEC): This is the concentration below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from the most sensitive, reliable ecotoxicity endpoint (e.g., the chronic NOEC for Daphnia reproduction) by applying an Assessment Factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data to real ecosystems and from acute to chronic effects. For the aquatic environment, the PNEC for TEHP is often derived from the chronic invertebrate study, resulting in a value in the low µg/L range.

If the RCR is less than 1, the risk is generally considered to be under control. If RCR ≥ 1, it indicates a potential risk, prompting further investigation or risk management measures. For TEHP, risk assessments often highlight sediment and soil compartments as areas of potential concern due to high partitioning and the potential for chronic effects.

Long-Term Ecological Consequences of TEHP Presence and Transformation Products

The long-term ecological consequences of TEHP are linked to its persistence, potential for bioaccumulation, and the formation of potentially more hazardous transformation products (TPs).

Bioaccumulation: With a very high log Kow, TEHP has a strong potential to bioaccumulate in the fatty tissues of organisms. Bioconcentration Factor (BCF) studies in fish have confirmed this potential, although the large molecular size of TEHP may limit its uptake rate across biological membranes, a phenomenon known as metabolic hindrance. Nonetheless, its presence in biota from various trophic levels has been confirmed through environmental monitoring, raising concerns about potential biomagnification through the food web.

Specialized Applications and Mechanistic Research in Materials Science and Chemical Engineering

Role as a Plasticizer in Polymer Science and Engineering

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is widely utilized as a primary or secondary plasticizer in a variety of polymers, including polyvinyl chloride (PVC), polyurethane rubber, cellulose (B213188) derivatives, and other synthetic rubbers. atamankimya.comatamanchemicals.commdpi.com Its primary function is to enhance the flexibility, workability, and durability of these materials. solubilityofthings.comatamanchemicals.com

Mechanisms of Polymer Chain Interaction and Flexibility Enhancement

The plasticizing effect of TBEP is rooted in its molecular structure, which consists of a polar phosphate core and three flexible, non-polar butoxyethyl chains. ebi.ac.uk When incorporated into a polymer matrix, TBEP molecules position themselves between the long polymer chains. atamankimya.com This intercalation increases the intermolecular distance, thereby reducing the cohesive forces, such as van der Waals forces and dipole-dipole interactions, that hold the polymer chains together in a rigid structure. atamankimya.com

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Research on polymer inclusion membranes (PIMs) has demonstrated a clear trend of decreasing Tg with an increasing concentration of TBEP. mdpi.com This reduction in Tg is a direct consequence of the increased polymer chain mobility facilitated by the plasticizer. mdpi.com For instance, in PIMs containing cellulose triacetate, increasing the TBEP content leads to a more plastic and, consequently, more permeable membrane. mdpi.com

Interactive Table: Effect of TBEP on Polymer Properties

PropertyMechanism of Action by TBEPResulting Material Characteristic
FlexibilityIncreases intermolecular space between polymer chains.Enhanced
Glass Transition Temperature (Tg)Reduces cohesive forces and increases free volume.Lowered
Workability/ProcessabilityLowers melt viscosity.Improved
DurabilityAllows for greater deformation before fracture.Increased

Influence on Material Durability and Performance

The enhanced flexibility imparted by TBEP directly contributes to the improved durability and performance of polymeric materials. atamanchemicals.com By lowering the brittleness of the polymer, TBEP allows materials to withstand mechanical stress and deformation without cracking or failing. This is particularly crucial for applications such as flexible PVC in flooring and wall coverings, as well as in the insulation for wires and cables where flexibility and resistance to wear are paramount. atamanchemicals.com

Furthermore, TBEP's good low-temperature characteristics ensure that the plasticized materials retain their flexibility even in cold environments, preventing them from becoming stiff and prone to fracture. atamankimya.com The performance of TBEP as a plasticizer is also influenced by its compatibility with the polymer matrix. Its unique structure allows for good compatibility with a range of resins and elastomers, contributing to a homogeneous material with stable, long-lasting properties. atamankimya.comatamankimya.com In some specialized applications, like polymer inclusion membranes for metal ion transport, the concentration and interaction of TBEP with the polymer and other components are critical for optimizing the membrane's transport efficiency and stability. mdpi.com

Functionality as a Flame Retardant and Its Chemical Action

In addition to its plasticizing properties, TBEP functions as an effective flame retardant, often in the same materials it plasticizes, such as polyurethane foams and PVC. atamankimya.comatamanchemicals.com As a phosphorus-based flame retardant, it operates through mechanisms in both the condensed (solid) phase and the vapor (gas) phase of a fire. ebi.ac.uk

Vapor-Phase and Condensed-Phase Mechanisms of Fire Retardancy

During the initial stages of a fire, the heat causes the polymer to decompose (pyrolysis), releasing flammable volatile gases. TBEP's flame retardant action begins in the condensed phase . Upon heating, TBEP decomposes to produce phosphoric acid. This phosphoric acid acts as a catalyst, promoting the dehydration of the polymer and leading to the formation of a stable, insulating layer of char on the material's surface. This char layer serves multiple protective functions:

It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer.

It impedes the release of flammable volatile gases from the polymer into the flame zone.

It limits the access of oxygen to the polymer surface, further stifling combustion.

Research on the co-pyrolysis of TBEP with lignin, a component of biomass, has shown that phosphorus-containing radicals from TBEP decomposition can react with aromatic rings from the pyrolyzing material to form stable phosphorus-containing species within the char, enhancing its integrity. acs.org

In the vapor phase , although considered a secondary mechanism for non-halogenated organophosphates, some phosphorus-containing species can volatilize and enter the flame. In the high-temperature environment of the flame, these species can act as radical scavengers. They interrupt the exothermic chain reactions of combustion by quenching highly reactive hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for flame propagation. This "flame poisoning" effect reduces the heat generated by the fire and helps to extinguish it.

Interactive Table: Flame Retardant Mechanisms of TBEP

PhaseMechanismChemical Action
Condensed PhaseChar FormationTBEP decomposes to phosphoric acid, which catalyzes the formation of a protective, insulating char layer on the polymer surface.
Vapor PhaseRadical ScavengingVolatilized phosphorus species interrupt combustion chain reactions by quenching H• and •OH radicals.

Synergistic Effects with Other Flame Retardant Technologies

The flame retardant efficacy of TBEP can be significantly enhanced when used in combination with other flame retardant technologies, a phenomenon known as synergism. mdpi.com A notable example is the synergistic system of TBEP with expandable graphite (B72142) (EG). nih.gov

Solvent Properties in Advanced Chemical Synthesis and Industrial Processes

TBEP's molecular structure also imparts it with useful solvent properties, making it valuable in various industrial processes and formulations. atamanchemicals.comatamanchemicals.com It is recognized as a good solvent for a variety of resins, including nitrocellulose and cellulose acetate, and is used as a coalescing agent and leveling aid in water-based adhesives, paints, and floor polishes. atamanchemicals.comecetoc.org

Its high boiling point and low volatility make it a stable medium for many formulations. atamanchemicals.com In the context of polymer science, it is used as a viscosity modifier in plastisols, which are dispersions of PVC particles in a liquid plasticizer. atamanchemicals.com By dissolving some of the outer layer of the PVC particles, TBEP helps to control the viscosity of the plastisol, which is critical for processing applications like coating and molding.

While not commonly cited as a primary reaction solvent in highly specific, named organic reactions, TBEP's role as a solvent and chemical intermediate in polymerization processes is significant. atamanchemicals.com Its ability to dissolve monomers and initiators, while in some cases not dissolving the resulting polymer, can be exploited in precipitation polymerization. mdpi.com Furthermore, in industrial settings, it can be used as a reaction medium or a processing aid in the synthesis of polymers where its plasticizing and flame-retardant properties are simultaneously desired in the final product, such as in the production of certain polyurethanes. atamanchemicals.com Its excellent solvency also allows it to improve the dispersion of pigments and other fillers within a polymer or coating formulation. atamanchemicals.com

The use of specific solvents can significantly impact polymerization kinetics and copolymer composition. While detailed research focusing solely on TBEP as a primary solvent in advanced polymerization studies is not widespread, its properties suggest its utility in systems where control over viscosity, component solubility, and final product characteristics are crucial. atamanchemicals.commdpi.com

Co-Solvent Applications in Inorganic and Organic Synthesis (e.g., Hydrogen Peroxide Production)

Di-n-octyl ether functions as a high-boiling point solvent in specialized chemical syntheses, such as the thermal decomposition of metal-organic precursors to produce nanoparticles. For instance, it has been employed as the solvent in the synthesis of iron oxide nanocrystals from an iron-oleate complex. researchgate.netrsc.org In this context, the choice of solvent is critical; research has shown that using di-n-octyl ether as the solvent leads to an increase in the size of the synthesized iron oxide nanoparticles as the ratio of oleic acid (ligand) to the iron precursor is increased. rsc.org This contrasts with the behavior observed in other solvents like octadecane, highlighting the solvent's role in influencing nanoparticle nucleation and growth. rsc.org

In the context of inorganic compounds like hydrogen peroxide, di-n-octyl ether is listed as a potential component in cosmetic compositions. googleapis.comgoogle.com It can be included as a dialkyl ether in the oil phase of formulations that also contain hydrogen peroxide or hydrogen peroxide-releasing substances. googleapis.comgoogle.com While this demonstrates its compatibility and use in finished products containing hydrogen peroxide, detailed research focusing on its role as a co-solvent directly in the industrial production of hydrogen peroxide is not extensively documented in the reviewed literature. Studies have, however, investigated the dehydration of 1-octanol (B28484) over acid catalysts to form di-n-octyl ether as the main product. researchgate.netiyte.edu.tr

Table 1: Synthesis Parameters for Iron Oxide Nanocrystals Using Di-n-octyl ether as a Solvent

Use as a Carrier for Pigments and Dyes in Polymer Coloration

The application of di-n-octyl ether as a carrier for pigments and dyes, specifically in the context of industrial polymer coloration, is not well-documented in dedicated research literature. However, its use is noted in related fields. As a component marketed under trade names like Cetiol® OE, it is included in hair coloring products and other "color care" formulations. specialchem.comhappi.com Patents for cosmetic compositions also list di-n-octyl ether among other dialkyl ethers as suitable oil-phase components for hair colorants and bleaching preparations. googleapis.comgoogle.com Furthermore, some studies suggest that linear alkyl ethers like di-n-octyl ether have potential industrial uses as components in dyes and paints, although specific details on their function as a carrier in polymer matrices are not provided. tdx.cat

Application in Selective Metal Extraction and Separation Technologies

The use of ether-based compounds in metal extraction is an active area of research, though the specific role of di-n-octyl ether itself varies.

Polymer Inclusion Membranes (PIMs) for Precious Metal Recovery (e.g., Palladium)

Polymer Inclusion Membranes (PIMs) are a significant technology for the selective recovery of metal ions. These membranes typically consist of a base polymer (e.g., cellulose triacetate), a carrier (extractant), and a plasticizer, which also acts as a solvent for the carrier. While extensive research exists on PIMs for precious metal recovery, particularly palladium, a direct application or detailed study of di-n-octyl ether (Einecs 300-640-3) in these systems is not found in the reviewed scientific literature.

Instead, research in this area frequently cites the use of other ether compounds, most notably 2-nitrophenyl octyl ether (NPOE) , which serves as a plasticizer in PIMs designed for palladium transport. It is important to distinguish that NPOE is a different molecule from di-n-octyl ether. Similarly, studies on solvent extraction of palladium often mention di-n-octyl sulfide , a sulfur analogue of the ether, as an effective extractant. rsc.org

Theoretical Studies on Extraction Efficiency and Selectivity

Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for understanding the mechanisms of metal extraction at a molecular level. These studies help elucidate the reasons for the selectivity and efficiency of different extractant-solvent systems.

While comprehensive DFT studies focusing specifically on di-n-octyl ether as a primary extractant or solvent for metal ions are not prominent, broader theoretical frameworks for solvent extraction have considered its properties. Early research into the thermodynamics of solutions used di-n-octyl ether as a model electron-donor solvent to study molecular interactions with various solutes. dss.go.th More recently, research on competitive complexation and solvation theory in solvent extraction has included di-n-octyl ether (DNOE) in NMR studies to understand the interactions within mixed solvent systems. researchgate.net

Modern theoretical studies on metal extraction tend to focus on more complex, tailored extractant molecules, such as crown ethers. For example, DFT has been used to investigate the high selectivity of molecules like 1,3-di-octyloxycalix scispace.comarene-crown-6 for cesium extraction. rsc.orgscispace.com These studies analyze how the polarity of the solvent, the ionic size, and the structure of the ligand contribute to extraction efficiency. rsc.org While these complex molecules contain "di-octyloxy" functional groups, their behavior is governed by the macrocyclic structure and is not directly representative of the simpler di-n-octyl ether molecule. General DFT studies on crown ethers confirm that selectivity is a function of the match between the ion's radius and the ether's cavity size, as well as the electronic effects of substituent groups. atlantis-press.comresearchgate.net

Regulatory Landscape and Environmental Policy Considerations for Tris 2 Ethylhexyl Phosphate

Global and Regional Regulatory Frameworks (e.g., REACH, US EPA) Governing TEHP

European Union: Within the European Union, TEHP is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov It is registered at a volume of 1,000 to 10,000 tonnes per year. helcom.fi The European Chemicals Agency (ECHA) has identified TEHP as a substance of potential concern due to its suspected endocrine-disrupting properties for both human health and the environment. helcom.fi Consequently, it is under consideration for eventual inclusion in the Substance of Very High Concern (SVHC) list. helcom.ficpachem.com As of December 2024, ECHA's draft Community Rolling Action Plan (CoRAP) for 2025-2027 includes TEHP for evaluation in 2025 due to these concerns. gpcgateway.com

United States: The U.S. Environmental Protection Agency (EPA) has several regulations that apply to TEHP. It is listed on the Toxic Substances Control Act (TSCA) inventory. nih.gov The EPA has established a maximum allowable annual average (MAA) concentration of 0.01 mg/L for TEHP in drinking water. ontosight.ai In a specific application, the EPA has granted an exemption from the requirement of a tolerance for residues of TEHP when it is used as an inert ingredient in certain pesticide formulations applied to wheat and barley. federalregister.gov This exemption is contingent on specific application conditions, such as timing and frequency. federalregister.gov TEHP was also part of the EPA's High Production Volume (HPV) Challenge Program, which aimed to gather screening-level health and environmental effects data on chemicals produced or imported in large quantities. epa.gov

Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA), the Government of Canada has assessed TEHP as part of the Flame Retardants Group. canada.ca The draft screening assessment concluded that TEHP does not meet the criteria for being considered toxic to the environment or to human health at current exposure levels. canada.ca Therefore, no further risk management actions are planned for TEHP at this time. canada.cacanada.ca

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated 2-ethylhexyl phosphates, including TEHP. industrialchemicals.gov.au The assessment found no specific national environmental regulations targeting the use of these chemicals. industrialchemicals.gov.au Based on available information suggesting that TEHP is not likely to be introduced for industrial use in Australia, no further regulation to manage potential risks has been deemed necessary. industrialchemicals.gov.au

Helsinki Commission (HELCOM): For the Baltic Sea region, HELCOM has identified TEHP as a substance of concern. Monitoring data has shown that concentrations of TEHP exceed the established threshold values in the majority of the examined areas of the Baltic Sea, indicating potential negative impacts on marine organisms. helcom.fi

Interactive Data Table: Regional Regulatory Status of TEHP
Regulatory BodyRegion/CountryStatus/RegulationKey Findings
ECHA (REACH)European UnionRegistered; Under Evaluation (CoRAP)Registered at 1,000-10,000 t/y; Potential endocrine disruptor; Candidate for SVHC list. helcom.figpcgateway.comeuropa.eu
US EPAUnited StatesRegulated under TSCA & Clean Water ActMaximum of 0.01 mg/L in drinking water; Tolerance exemption for specific pesticide uses. ontosight.aifederalregister.gov
Health Canada (CEPA)CanadaAssessedDoes not meet criteria for toxicity; No further action planned. canada.cacanada.ca
AICISAustraliaAssessedNo specific national regulations; Not expected to be in industrial use. industrialchemicals.gov.auindustrialchemicals.gov.au
HELCOMBaltic Sea RegionSubstance of ConcernConcentrations exceed thresholds in most of the Baltic Sea. helcom.fi

Environmental Monitoring Programs and Data Collection Initiatives

Environmental monitoring programs have been crucial in understanding the presence and distribution of TEHP in the environment. These initiatives provide the data necessary for risk assessments and regulatory decisions.

TEHP has been detected in various environmental media, though often at low concentrations.

Water: Monitoring in the German Bight and the River Weser in Germany detected TEHP, with peak concentrations indicating direct discharges. ecetoc.org In Canada, TEHP was found in one of six drinking water treatment plants in a 1978 study, but detection in surface waters of the Great Lakes has been infrequent.

Air: Studies have identified TEHP in indoor air and dust, with concentrations in the low nanograms per cubic meter (ng/m³) range. ecetoc.org Its presence in vehicle dust has also been documented.

Biota and Sediment: In the Baltic Sea, monitoring has revealed that TEHP levels in biota and sediment frequently exceed established environmental quality standards. helcom.fi

Data collection is an ongoing effort. In Canada, for instance, surveys under Section 71 of CEPA have been used to gather information on the commercial status and use patterns of substances like TEHP. canada.cacanada.ca The U.S. EPA's HPV Challenge Program was a significant data collection initiative that compiled toxicological and environmental fate information on TEHP. epa.gov The NORMAN Network, a European initiative, maintains an ecotoxicology database that includes threshold values for substances like TEHP, which are used in assessments by bodies such as HELCOM. helcom.fi

Interactive Data Table: Environmental Detections of TEHP
EnvironmentLocation/StudyConcentration/FindingReference
River WaterRiver Weser, GermanyAverage <10 ng/L; Peak of 290 ng/L ecetoc.org
Drinking WaterOntario, Canada (1978)0.3 ng/L in 1 of 6 plants
Indoor AirOffice BuildingsRepresentative mean of 5 ng/m³ ecetoc.org
Biota/SedimentBaltic SeaExceeds thresholds in 15 of 17 assessed areas helcom.fi

Policy Recommendations for the Sustainable Management and Phasing Out (If Applicable) of TEHP

The policy landscape for TEHP is evolving, with a focus on sustainable management and, in some jurisdictions, considerations for phasing out the substance due to environmental and health concerns.

The potential classification of TEHP as an endocrine disruptor and its possible inclusion on the REACH SVHC list are significant drivers for policy discussions in Europe. helcom.fi Such a listing would trigger stricter regulatory control and could lead to its eventual phase-out for certain uses. The use of organophosphate flame retardants like TEHP grew as alternatives to phased-out polybrominated diphenyl ethers (PBDEs), but now they are themselves under scrutiny, highlighting the challenge of "regrettable substitution". accustandard.comgdut.edu.cn

Policy recommendations often focus on a hierarchy of controls:

Reduction and Substitution: Encouraging the use of safer, non-hazardous alternatives to TEHP in applications like plasticizers and flame retardants is a primary goal. scbt.com Improved characterization of the toxicity of flame retardants is needed to make better-informed substitution choices. researchgate.net

Emission Control: For ongoing uses, policies are recommended to minimize the release of TEHP into the environment. This includes managing industrial discharges and reducing releases from consumer products into wastewater streams. pinfa.eu

Waste Management: Proper disposal and recycling of products containing TEHP are essential to prevent environmental contamination. scbt.comatamanchemicals.com

The broader concept of sustainable phosphorus management, which aims to optimize phosphorus use while minimizing environmental losses, provides a larger framework within which the lifecycle of chemicals like TEHP can be considered. accustandard.com While a complete phase-out of TEHP is not universally mandated, the trend in several regions is towards stricter regulation and a push for substitution, driven by its environmental persistence and potential health hazards. scbt.comregionstockholm.se

Emerging Research Frontiers and Future Directions for Tris 2 Ethylhexyl Phosphate Studies

Development of Novel Bioremediation and Advanced Oxidation Processes

The increasing presence of Tris(2-ethylhexyl) phosphate (B84403) (TEHP), an organophosphorus flame retardant with notable ecological toxicity, in various environmental compartments has spurred research into effective remediation strategies. researchgate.netnih.gov Current investigations are focused on both bioremediation and advanced oxidation processes (AOPs) to degrade this persistent compound.

Bioremediation:

A significant breakthrough in the bioremediation of TEHP involves the isolation of novel bacterial strains capable of utilizing TEHP as a sole carbon source. researchgate.netnih.gov One such strain, Ochrobactrum tritici WX3-8, has demonstrated considerable promise. researchgate.netnih.gov Under optimal conditions (30 °C, pH 7, 3% bacterial inoculum, and an initial TEHP concentration of 100 mg L⁻¹), this strain achieved a 75% degradation efficiency of TEHP within 104 hours. nih.gov

The proposed biodegradation pathway for TEHP by Ochrobactrum tritici WX3-8 involves a stepwise O-dealkylation process. The metabolic breakdown is as follows:

Tris(2-ethylhexyl) phosphate → Di(2-ethylhexyl) phosphate → Mono(2-ethylhexyl) phosphate → Phosphoric acid and 2-ethylhexanol. researchgate.netnih.gov

Research indicates that TEHP enhances the cell surface hydrophobicity of the bacteria, facilitating better biosorption and subsequent entry into the cell for decomposition by intracellular enzymes. researchgate.netnih.gov This suggests that the bacterial cell structure adapts to promote the uptake and degradation of TEHP. researchgate.netnih.gov The development of such microbial degradation methods presents a cost-effective and environmentally friendly approach for the decontamination of TEHP-polluted environments. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are another area of active research for the degradation of persistent organic pollutants like TEHP. tecnoscientifica.comiwaponline.com These technologies rely on the generation of highly reactive free radicals to oxidize and reduce the toxicity of contaminants. tecnoscientifica.com While specific studies on AOPs for TEHP are emerging, the principles have been successfully applied to similar organophosphorus compounds like tributyl phosphate (TBP). researchgate.net For instance, plasma-based AOPs using underwater multi-hole dielectric barrier discharge (DBD) have shown potential for degrading TBP solutions, suggesting a possible application for TEHP as well. researchgate.net

Future research in this area will likely focus on optimizing the conditions for both bioremediation and AOPs to enhance degradation efficiency and exploring synergistic approaches that combine both methods for a more robust and complete removal of TEHP from the environment.

Computational Chemistry and Molecular Dynamics Modeling of TEHP Environmental Behavior

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the environmental fate and behavior of pollutants like TEHP. nextmol.comijrar.org These methods provide insights at the molecular level that are often difficult to obtain through experimental analysis alone. nih.gov

Predicting Molecular Behavior and Properties:

Computational chemistry utilizes mathematical models and computer simulations to predict the behavior, properties, and reaction mechanisms of molecules. nextmol.com Techniques like quantum mechanics and molecular mechanics can be used to analyze electronic structures, molecular orbitals, and chemical reactions, offering a detailed understanding of how TEHP interacts with its environment. ijrar.org For instance, these methods can help predict the partitioning of TEHP between different environmental compartments such as water, soil, and air.

Simulating Environmental Interactions:

Molecular dynamics simulations track the movement of atoms and molecules over time, providing a dynamic view of their behavior in various environmental conditions. ijrar.org This is particularly useful for studying processes like:

Adsorption: How TEHP binds to soil particles or sediments.

Transport: The movement of TEHP through different environmental media.

Degradation: The chemical and biological breakdown of TEHP.

By simulating these processes, researchers can gain a better understanding of the factors that influence the persistence and long-range transport of TEHP. nih.gov

Applications in Environmental Remediation:

Computational tools are also being used to aid in the development of environmental remediation strategies. ijrar.org For example, simulations can help in designing more efficient catalysts for the degradation of TEHP or in understanding the mechanisms of bioremediation by microorganisms. ijrar.org

The integration of computational chemistry and MD modeling with experimental data is crucial for developing accurate predictive models of TEHP's environmental behavior. nih.gov These models can inform risk assessments, guide the development of remediation technologies, and help in formulating effective environmental policies. ijrar.orgopenaccessjournals.com

Comprehensive Assessment of Transformation Product Ecotoxicity and Environmental Impact

A critical aspect of understanding the full environmental impact of TEHP is the assessment of its transformation products. While the parent compound itself is of concern, the chemicals it breaks down into can also pose significant risks to the ecosystem.

Identification of Transformation Products:

The primary degradation pathway for TEHP in biological systems is through enzymatic hydrolysis, leading to the formation of dealkylated metabolites. researchgate.net The main transformation products identified are:

Di(2-ethylhexyl) phosphate (DEHP) researchgate.netnih.govresearchgate.net

Mono(2-ethylhexyl) phosphate (MEHP) researchgate.netnih.gov

In addition to these, hydroxylated metabolites of TEHP (OH-TEHP) have also been observed in fish, which can undergo further metabolism to form glucuronic acid conjugates. researchgate.net

Ecotoxicity of Transformation Products:

Initial studies suggest that the transformation products of TEHP may have different toxicity profiles than the parent compound. For example, the acute toxicity of di(2-ethylhexyl) phosphoric acid (DEHPA), a compound structurally similar to DEHP, is about an order of magnitude higher than that of TEHP in rats. researchgate.net

The bioaccumulation potential of these transformation products is also a key area of investigation. Studies in rare minnows have shown that while DEHP is formed, it has a lower accumulation potential in tissues compared to the parent TEHP. researchgate.net However, the distribution of these metabolites can be tissue-specific, with the liver and gastrointestinal tract showing higher concentrations, indicating these are active sites for biotransformation. researchgate.net

Research Gaps and Future Directions:

There is a need for more comprehensive studies on the ecotoxicity of TEHP's transformation products. This includes:

Acute and chronic toxicity testing on a wider range of aquatic and terrestrial organisms.

Investigating the potential for endocrine disruption and other sublethal effects.

Understanding the persistence and fate of these transformation products in the environment.

A thorough assessment of the entire life cycle of TEHP, from the parent compound to its final degradation products, is essential for a complete understanding of its environmental risk.

Global Transport Modeling and Long-Range Environmental Contamination

The potential for long-range environmental transport (LRT) is a key factor in assessing the global impact of persistent organic pollutants like TEHP. nih.gov Modeling studies are crucial for understanding how these chemicals travel far from their original sources and accumulate in remote environments.

Mechanisms of Long-Range Transport:

TEHP can be transported over long distances through the atmosphere and oceans. mdpi.com Its distribution between the gas and particle phases in the atmosphere is a critical determinant of its transport potential. researchgate.net Studies have shown that while some organophosphate esters (OPEs) are predominantly in the dissolved phase in seawater, TEHP is mainly associated with particles. mdpi.com

The atmospheric half-life of TEHP bound to aerosol particles is estimated to be around 4.3 days, which is above the threshold for long-distance atmospheric transport set by the Stockholm Convention. mdpi.com The sorption of TEHP to atmospheric particles can protect it from degradation and enhance its persistence and transport potential. mdpi.com

Modeling Global Distribution:

Environmental fate and transport models are used to simulate the movement and distribution of chemicals on a global scale. nih.gov These models incorporate data on chemical properties, emissions, and environmental conditions to predict concentrations in different parts of the world. nih.govepa.gov

For OPEs, these models have indicated that their presence in remote regions like the polar areas is primarily due to long-range atmospheric and oceanic transport. mdpi.com The "cold-trapping" effect, where chemicals evaporate in warmer regions and are then transported to and deposited in colder regions, is a key process in the accumulation of pollutants like TEHP in polar snow and ice. mdpi.com

Future Research:

To improve the accuracy of global transport models for TEHP, further research is needed in several areas:

More accurate emission inventories for TEHP from various sources.

Better understanding of the partitioning behavior of TEHP between air, water, soil, and biota.

Field measurements in remote locations to validate and refine model predictions. nih.gov

These efforts will contribute to a more complete picture of the global contamination threat posed by TEHP and inform international efforts to manage its risks. nih.gov

Design of Green Chemistry Alternatives and Sustainable Substitutes for TEHP Applications

The principles of green chemistry are guiding the search for safer and more sustainable alternatives to chemicals of concern like TEHP. corbion.com This involves designing new chemicals and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com

The Need for Safer Alternatives:

TEHP is used as a plasticizer and flame retardant in a variety of products. researchgate.netindustrialchemicals.gov.au The drive to find substitutes stems from concerns about its persistence, bioaccumulation potential, and potential ecotoxicity. industrialchemicals.gov.aubibliotekanauki.pl However, the process of finding alternatives is not without its challenges, as there is a risk of "regrettable substitution," where a hazardous chemical is replaced with another that turns out to have similar or even worse properties. acs.org

Principles of Green Chemistry in Design:

The twelve principles of green chemistry provide a framework for designing safer chemicals. sigmaaldrich.com Key principles relevant to finding alternatives for TEHP include:

Designing less hazardous chemical syntheses.

Designing safer chemicals and products.

Using renewable feedstocks.

Designing chemicals and products to degrade after use.

Minimizing the potential for accidents.

Potential Alternatives:

Research into greener alternatives is exploring various classes of compounds. For example, bio-based chemicals derived from renewable resources like corncobs and bagasse are being investigated as potential replacements for petroleum-based chemicals. sigmaaldrich.com In the realm of solvents, which have applications in chemical synthesis, alternatives like 2-MeTHF (2-Methyltetrahydrofuran) are being promoted for their favorable environmental profile. sigmaaldrich.com

Intelligent Toxicological Tools:

The ultimate goal is to move towards a circular economy model where materials are designed to be safe, sustainable, and capable of being reused or safely returned to the environment at the end of their life cycle.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Einecs 300-640-3?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) for structural confirmation and Infrared (IR) spectroscopy for functional group identification .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity (>95% recommended for research-grade compounds) .
  • Elemental Analysis : Confirm empirical formula via combustion analysis .
  • Crystallography : X-ray diffraction for solid-state structural validation (if crystalline) .
    • Data Handling : Report retention times, spectral peaks, and purity percentages in supplementary materials to ensure reproducibility .

Q. What experimental protocols are recommended for synthesizing this compound?

  • Methodological Answer :

  • Step 1 : Review literature for established synthetic routes (e.g., Grignard reactions, catalytic hydrogenation). Use peer-reviewed journals indexed in Scopus or Web of Science for protocol validation .
  • Step 2 : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield .
  • Step 3 : Document deviations (e.g., side reactions, byproducts) and address them in the discussion section .
    • Reproducibility : Include detailed synthetic procedures in the "Experimental" section, specifying equipment models and reagent grades .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to simulate degradation pathways .
  • Sampling Intervals : Collect data at t=0, 1, 3, 6 months. Use ANOVA to compare degradation rates across conditions .
  • Analytical Endpoints : Monitor changes via HPLC for purity loss and LC-MS for degradation products .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental variables (e.g., solvent polarity, oxygen presence) across studies .
  • Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and reconcile discrepancies .
  • Meta-Analysis : Systematically review datasets from multiple studies to identify confounding factors (e.g., impurities, instrumentation bias) .
    • Documentation : Publish raw data and code in repositories like Zenodo to enable independent verification .

Q. What strategies ensure robust dose-response analysis in toxicological studies involving this compound?

  • Methodological Answer :

  • Experimental Design :
  • Use a logarithmic dose range (e.g., 0.1–100 µM) to capture non-linear effects .
  • Include positive/negative controls (e.g., solvent-only, reference toxins) .
  • Statistical Rigor : Apply Hill slope models for EC50/IC50 calculations and report confidence intervals .
  • Bias Mitigation : Blind sample preparation and randomize plate layouts to reduce observer bias .

Q. How can researchers optimize computational models to predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Parameterization : Use in vitro data (e.g., plasma protein binding, metabolic stability) to refine in silico models .
  • Validation : Compare predicted vs. experimental bioavailability using metrics like root-mean-square error (RMSE) .
  • Tools : Leverage software such as GastroPlus or MOE for absorption-distribution-metabolism-excretion (ADME) simulations .

Data Management and Reporting

Q. What are best practices for handling large datasets in this compound research?

  • Methodological Answer :

  • Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tags for raw spectra, chromatograms, and computational outputs .
  • Visualization : Employ tools like Python’s Matplotlib or R’s ggplot2 for standardized plotting .
  • Ethical Compliance : Anonymize human-derived data (if applicable) and obtain institutional review board (IRB) approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.